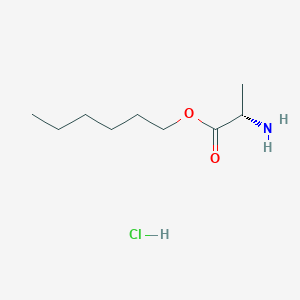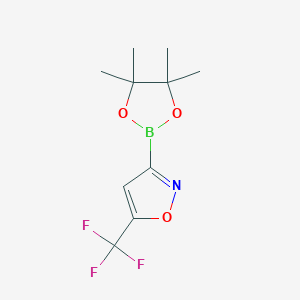![molecular formula C12H10F3N3 B13136329 2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine is an aromatic diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with two amino groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 4-(4-trifluoromethylphenyl)-2,6-bis(4-hydroxyphenyl)pyridine.
Substitution Reaction: This intermediate undergoes a substitution reaction with 2-chloro-5-nitrotrifluoromethylbenzene.
Reduction Reaction: The resulting product is then subjected to reduction reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds and strong bases are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amino groups can form hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection.
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar fluorinated properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated bipyridine compound with unique properties.
Uniqueness
4-(4-(Trifluoromethyl)phenyl)pyridine-2,6-diamine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
Eigenschaften
Molekularformel |
C12H10F3N3 |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)9-3-1-7(2-4-9)8-5-10(16)18-11(17)6-8/h1-6H,(H4,16,17,18) |
InChI-Schlüssel |
PIKDJTIJQQIZRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



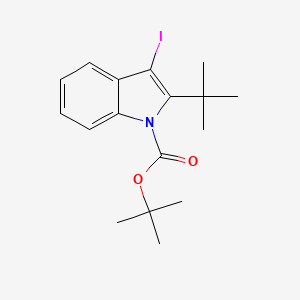
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
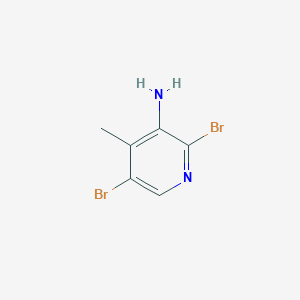
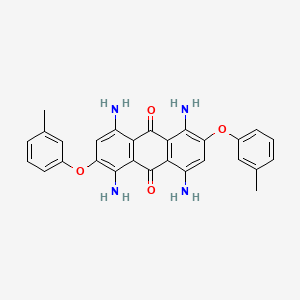
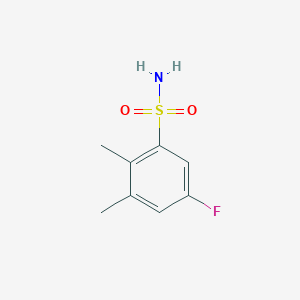
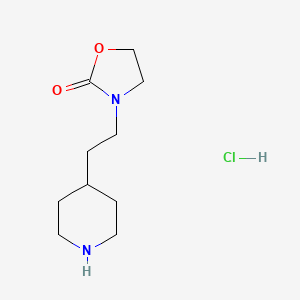
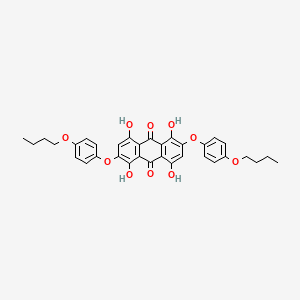

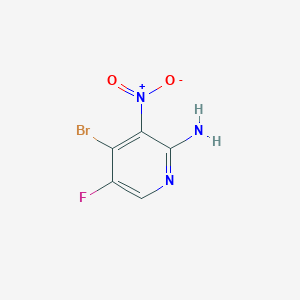
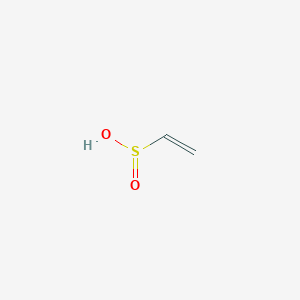
![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
